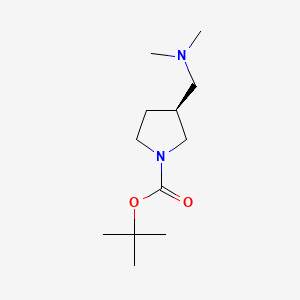

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

Description

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a dimethylamino-methyl substituent at the 3-position. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol (based on the enantiomeric counterpart in ). This compound is widely used in asymmetric synthesis, pharmaceutical intermediates, and chiral resolution studies.

Properties

IUPAC Name |

tert-butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFCKPUIJBZBQS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647518 | |

| Record name | tert-Butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859213-51-7 | |

| Record name | tert-Butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Preparation Methods

Protection of the Amino Group with Boc

The initial step involves protecting the amino group of (S)-3-aminopyrrolidine to prevent side reactions during subsequent transformations. This is typically achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium hydroxide in methanol at low temperatures (15–20 °C). The reaction is carefully controlled to maintain pH between 11.8 and 12.2 to optimize yield and selectivity.

| Parameter | Details |

|---|---|

| Starting material | (S)-3-aminopyrrolidine (99.8% purity) |

| Reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Base | Potassium hydroxide (25% methanolic solution) |

| Solvent | Methanol |

| Temperature | 15–20 °C |

| Reaction time | ~1 hour (dropwise addition) |

| pH | 11.8–12.2 |

| Yield | 81.7% (isolated) |

| Purity | Chemical purity 99.1%, optical purity 99.5% ee |

After reaction, the mixture is concentrated under reduced pressure, treated with toluene to precipitate inorganic salts, filtered, and distilled to isolate (S)-1-Boc-3-aminopyrrolidine with high purity.

Introduction of the Dimethylaminomethyl Group

The key functionalization step is the substitution of the 3-position with a dimethylaminomethyl group. Two main approaches are reported:

Nucleophilic Substitution on Protected Pyrrolidinol

- Starting from (S)-1-Boc-3-pyrrolidinol, the hydroxyl group is substituted by dimethylamine.

- The reaction is performed in the presence of a strong base such as sodium hydride to deprotonate the hydroxyl and facilitate nucleophilic substitution.

- This yields (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine.

| Parameter | Details |

|---|---|

| Starting material | (S)-1-Boc-3-pyrrolidinol |

| Nucleophile | Dimethylamine |

| Base | Sodium hydride |

| Solvent | Typically aprotic solvents (e.g., THF) |

| Temperature | Controlled, often room temperature to mild heating |

| Reaction time | Variable, optimized for maximum yield |

| Product | This compound |

This method is favored for its directness and relatively mild conditions.

Reductive Amination Route

- (S)-1-Boc-3-aminopyrrolidine is reacted with formaldehyde or an aldehyde equivalent to form an imine intermediate.

- Sodium borohydride is then added to reduce the imine to the corresponding dimethylaminomethyl derivative.

- This method allows for high selectivity and purity.

| Parameter | Details |

|---|---|

| Starting material | (S)-1-Boc-3-aminopyrrolidine |

| Aldehyde | Formaldehyde or substituted aldehydes |

| Reducing agent | Sodium borohydride |

| Solvent | Methanol |

| Temperature | Room temperature |

| Reaction time | 16 h (imine formation) + 2 h (reduction) |

| Purification | Column chromatography (silica gel) |

This approach is well-documented for related piperidine derivatives and adaptable to pyrrolidine systems.

Purification and Characterization

- The crude product is typically purified by silica gel column chromatography using ethyl acetate/iso-hexane mixtures.

- Final products are characterized by ^1H NMR, confirming the presence of Boc group (tert-butyl singlet at ~1.45 ppm) and dimethylamino substituent signals.

- Optical purity is confirmed by chiral HPLC or polarimetry, with enantiomeric excess typically above 99%.

Industrial Scale Considerations

- Industrial synthesis employs continuous flow reactors to improve reaction control, yield, and scalability.

- Automated systems maintain precise temperature, pH, and reagent addition rates.

- Use of continuous extraction and crystallization steps enhances purity and throughput.

- Safety protocols are critical due to the use of strong bases and reactive amines.

Summary Table of Preparation Methods

| Step | Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amino group protection | Boc protection | Di-tert-butyl dicarbonate, KOH, MeOH, 15–20 °C, pH 11.8–12.2 | 81.7 | High purity, controlled pH essential |

| Dimethylaminomethylation | Nucleophilic substitution | Dimethylamine, sodium hydride, aprotic solvent | Variable | Direct substitution on protected pyrrolidinol |

| Dimethylaminomethylation | Reductive amination | Aldehyde (formaldehyde), NaBH4, MeOH, RT | High | Two-step: imine formation + reduction |

| Purification | Chromatography | Silica gel, ethyl acetate/iso-hexane | — | Ensures chemical and optical purity |

Research Findings and Notes

- The Boc protection step is highly selective and reproducible, with minimal formation of di-Boc byproducts when pH is carefully controlled.

- The nucleophilic substitution method requires careful handling of sodium hydride and anhydrous conditions to prevent side reactions.

- Reductive amination offers a milder alternative with fewer side products but requires longer reaction times and careful purification.

- Optical purity is maintained throughout the synthesis, critical for applications in chiral drug development.

- Industrial methods emphasize continuous flow and automation to meet demand for high-purity chiral intermediates.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino methyl group using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles

Major Products Formed

Oxidation: N-oxides

Reduction: Amines

Substitution: Substituted pyrrolidines

Scientific Research Applications

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The stereochemistry of the pyrrolidine ring plays a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

Enantiomeric Pair: (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

- Molecular Formula : C₁₂H₂₄N₂O₂ (identical to the S-enantiomer).

- Key Difference : Opposite stereochemistry at the chiral center.

- Applications : Used to study enantioselectivity in catalysis and drug-receptor interactions. The (R)-enantiomer (CAS: 859027-48-8) is commercially available but exhibits distinct reactivity in chiral environments.

(S)-1-Boc-3-aminomethylpyrrolidine

- Molecular Formula : C₁₀H₂₀N₂O₂ (MW: 200.28 g/mol; CAS: 199175-10-5).

- Key Difference: Primary amine (-CH₂NH₂) instead of a tertiary dimethylamino group.

- Applications : Serves as a versatile intermediate for peptide coupling or further functionalization. The absence of dimethyl groups reduces steric hindrance, making it preferable for nucleophilic reactions.

(S)-1-Cbz-3-Boc-aminopyrrolidine

- Molecular Formula : C₁₈H₂₅N₃O₄ (MW: ~347.41 g/mol).

- Key Difference : Benzyloxycarbonyl (Cbz) protection at the 1-position instead of Boc.

- Applications: Utilized in orthogonal protection strategies, where Cbz is cleaved via hydrogenolysis, contrasting with Boc’s acid-labile nature.

1-Boc-3-[(dimethylamino)methyl]-7-azaindole

- Molecular Formula : C₁₅H₂₁N₃O₂ (MW: 275.35 g/mol; CAS: 144657-65-8).

- Key Difference : 7-azaindole core replaces pyrrolidine, altering electronic properties.

- Applications: Potential use in medicinal chemistry, particularly for kinase inhibitors, due to the azaindole’s affinity for ATP-binding pockets.

(S)-1-Boc-3-fluoropyrrolidine-3-carboxylate

(R)-1-Boc-3-aminomethylpyrrolidine Hydrochloride

- Molecular Formula : C₁₀H₂₀N₂O₂·HCl (MW: 236.7 g/mol; CAS: 916214-31-8).

- Key Difference : Hydrochloride salt form improves aqueous solubility.

- Applications : Preferred for reactions requiring protonated amines or enhanced crystallinity.

Comparative Data Table

Notes on Discrepancies and Limitations

- Molecular weight calculations for fluorinated derivatives (e.g., 247.27 g/mol) were derived from stoichiometric analysis due to absent direct data.

Biological Activity

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a pyrrolidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and applications in various fields.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a dimethylaminomethyl side chain. This structure allows for significant interactions with biological targets, making it a valuable compound in pharmacological studies.

Target Interactions

Pyrrolidine derivatives, including this compound, interact with various biological targets such as enzymes and receptors. The sp³-hybridization of the pyrrolidine ring facilitates efficient exploration of pharmacophore space, which is crucial for drug design.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes by forming stable enzyme-inhibitor complexes. For instance, it can act as a substrate for cytochrome P450 enzymes, influencing hydroxylation reactions critical for drug metabolism .

Cellular Effects

This compound modulates several cellular processes, including:

- Cell Signaling : It influences pathways involved in neurotransmitter synthesis, thereby affecting neuronal signaling.

- Gene Expression : The compound can alter gene expression patterns through its interaction with transcription factors.

- Cellular Metabolism : It has been noted to affect metabolic pathways by interacting with key enzymes involved in metabolic processes.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. At low concentrations, it may enhance cellular functions, while higher doses can lead to cytotoxicity and disruption of normal cellular processes.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound is readily absorbed due to its lipophilic nature.

- Distribution : It is distributed throughout tissues via specific transporters that facilitate cellular uptake.

- Metabolism : The Boc group can be enzymatically removed, allowing further metabolic processing into bioactive forms .

Drug Discovery

This compound serves as a building block in the synthesis of complex organic molecules. Its structural properties make it suitable for developing chiral ligands and catalysts used in asymmetric synthesis .

Neurological Disorders

The compound is being investigated for its potential therapeutic applications in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further development in this area .

Case Studies

Several studies have highlighted the biological activity of pyrrolidine derivatives similar to this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine to achieve high enantiomeric purity?

- Methodological Answer : The synthesis typically involves Boc protection of the pyrrolidine nitrogen, followed by functionalization at the 3-position. Key steps include:

- Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to ensure (S)-configuration, as seen in analogous Boc-protected pyrrolidines .

- Dimethylamino Methylation : Alkylation with dimethylamine derivatives under controlled pH to avoid racemization.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization to achieve ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to verify Boc-group integrity (δ ~1.4 ppm for tert-butyl) and dimethylamino methyl protons (δ ~2.2–2.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₂H₂₄N₂O₂; calc. 228.18 g/mol) .

- IR Spectroscopy : Detect Boc carbonyl stretch (~1680–1720 cm⁻¹) and tertiary amine bands .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to minimize Boc-group hydrolysis. Use amber vials to avoid light-induced decomposition .

- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) and under nitrogen atmosphere. Monitor for exotherms during Boc deprotection with TFA .

Advanced Research Questions

Q. What role does the dimethylamino methyl group play in modulating the compound’s catalytic activity in asymmetric synthesis?

- Methodological Answer :

- Steric Effects : The bulky dimethylamino group enhances stereoselectivity by restricting rotational freedom in transition states, as observed in organocatalytic pyrrolidine derivatives .

- Electronic Effects : The basic dimethylamino group can act as a proton sponge, facilitating enamine/imine activation in aldol or Michael additions.

- Experimental Design : Compare catalytic efficiency with/without dimethylamino substitution using kinetic studies (e.g., rate constants, enantiomeric excess analysis) .

Q. How can researchers resolve contradictions in reported stability data under acidic vs. basic conditions?

- Methodological Answer :

- Stability Profiling : Perform accelerated degradation studies (e.g., 0.1 M HCl vs. 0.1 M NaOH at 40°C) with HPLC monitoring.

- Mechanistic Insight : Under acidic conditions, Boc-group cleavage occurs via protonation of the carbonyl oxygen, while basic conditions may induce β-elimination. Adjust protecting groups (e.g., switch Boc to Fmoc) for pH-sensitive applications .

Q. What strategies improve the compound’s utility as a ligand in enantioselective C–C bond-forming reactions?

- Methodological Answer :

- Coordination Studies : Use X-ray crystallography or DFT calculations to map metal-binding sites (e.g., Pd or Cu complexes).

- Ligand Optimization : Introduce electron-withdrawing groups on the pyrrolidine ring to enhance Lewis acidity, as demonstrated in related catalysts .

- Case Study : Test in asymmetric allylic alkylation; compare turnover numbers (TONs) and enantioselectivity with literature benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.